molecular formula C17H15BrN4O2 B2967667 N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-88-1

N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2967667
CAS No.: 880811-88-1
M. Wt: 387.237
InChI Key: KANYBBBDHOYQDL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated phenyl derivative with the benzotriazine core through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzotriazine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to a variety of functionalized phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

N-(3-bromophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c18-12-5-3-6-13(11-12)19-16(23)9-4-10-22-17(24)14-7-1-2-8-15(14)20-21-22/h1-3,5-8,11H,4,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANYBBBDHOYQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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